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molecular formula C13H12N2O3 B8304042 Methyl 5-(4-methylphenoxyl)pyrazine-2-carboxylate

Methyl 5-(4-methylphenoxyl)pyrazine-2-carboxylate

Cat. No. B8304042
M. Wt: 244.25 g/mol
InChI Key: YJLUEAWFHUJTKP-UHFFFAOYSA-N
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Patent
US09422240B2

Procedure details

Instead of 4-hydroxybenzotrifluoride and 6-bromo-3-pyridinecarboxyaldehyde, p-cresol (833 mg) and methyl 5-chloro-2-pyrazinecarboxylate (1.33 g) were respectively used and treated by the same technique as in Reference Example 13-1 to give methyl 5-(4-methylphenoxyl)pyrazine-2-carboxylate as a colorless solid (1.36 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
833 mg
Type
reactant
Reaction Step Two
Quantity
1.33 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](F)(F)F)=[CH:4][CH:3]=1.C1C(O)=CC=C(C)C=1.Cl[C:21]1[N:22]=[CH:23][C:24]([C:27]([O:29][CH3:30])=[O:28])=[N:25][CH:26]=1>>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([O:1][C:21]2[N:22]=[CH:23][C:24]([C:27]([O:29][CH3:30])=[O:28])=[N:25][CH:26]=2)=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
833 mg
Type
reactant
Smiles
C1=CC(=CC=C1O)C
Step Three
Name
Quantity
1.33 g
Type
reactant
Smiles
ClC=1N=CC(=NC1)C(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated by the same technique as in Reference Example 13-1

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(OC=2N=CC(=NC2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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